molecular formula C12H12N2O2 B12118392 4,6-Dimethoxy-5-phenylpyrimidine CAS No. 18337-65-0

4,6-Dimethoxy-5-phenylpyrimidine

Cat. No.: B12118392
CAS No.: 18337-65-0
M. Wt: 216.24 g/mol
InChI Key: ZUQMWBJKHMYNLV-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-5-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of methoxy groups at positions 4 and 6, and a phenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-5-phenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxypyrimidine and phenylboronic acid.

    Reaction Conditions: The reaction is often carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol).

    Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the mixture is heated to facilitate the coupling reaction. The reaction typically proceeds at elevated temperatures (e.g., 80-100°C) for several hours.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-5-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce demethylated compounds, and substitution can result in various alkylated or acylated derivatives.

Scientific Research Applications

4,6-Dimethoxy-5-phenylpyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-phenylpyrimidine: Similar structure but with the phenyl group at position 2 instead of position 5.

    4,6-Dimethoxy-5-methylpyrimidine: Similar structure but with a methyl group at position 5 instead of a phenyl group.

    4,6-Dimethoxy-5-chloropyrimidine: Similar structure but with a chlorine atom at position 5 instead of a phenyl group.

Uniqueness

4,6-Dimethoxy-5-phenylpyrimidine is unique due to the presence of both methoxy groups and a phenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets and can lead to different reactivity and applications compared to similar compounds.

Properties

CAS No.

18337-65-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4,6-dimethoxy-5-phenylpyrimidine

InChI

InChI=1S/C12H12N2O2/c1-15-11-10(9-6-4-3-5-7-9)12(16-2)14-8-13-11/h3-8H,1-2H3

InChI Key

ZUQMWBJKHMYNLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)OC)C2=CC=CC=C2

Origin of Product

United States

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